apleway

SGLT2 selectivity target specificity hypoglycemia risk

Apleway (tofogliflozin) offers unmatched SGLT2 selectivity (2900-fold) and a short 5-6 h plasma half-life, making it the superior choice for acute pharmacodynamic assays and drug-drug interaction studies where long-acting inhibitors confound results. Its minimal effect on renal glucose reabsorption under hypoglycemic conditions (1-5% reduction) eliminates SGLT1 crosstalk, ensuring clean data. Essential benchmark for medicinal chemistry and comparative SGLT2 research. Order ≥98% pure compound for your next study.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B8070331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameapleway
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
InChIInChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3
InChIKeyVWVKUNOPTJGDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apleway (Tofogliflozin) SGLT2 Inhibitor: Overview of Compound Class and Basic Characteristics


Apleway (tofogliflozin) is a potent and highly selective small-molecule inhibitor of sodium-glucose cotransporter 2 (SGLT2), developed for the treatment of type 2 diabetes mellitus (T2DM) [1]. It is a member of the gliflozin drug class and is marketed in Japan under the brand names Apleway and Deberza [2]. The compound acts by inhibiting SGLT2 in the renal proximal tubules, thereby reducing glucose reabsorption and promoting urinary glucose excretion (UGE) to lower blood glucose levels [1]. Tofogliflozin was approved by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) in March 2014 [3]. As of 2014, it has not been approved for use outside of Japan [2].

Why Apleway (Tofogliflozin) Cannot Be Readily Substituted with Other SGLT2 Inhibitors


While all SGLT2 inhibitors share a common mechanism of action, substantial quantitative differences in target selectivity, pharmacokinetic (PK) properties, and pharmacodynamic (PD) effects exist among marketed agents [1]. These differences translate into clinically meaningful variations in glycemic control profiles, duration of action, and safety parameters, particularly the risk of hypoglycemia [2]. Therefore, generic substitution based solely on the drug class is not scientifically justifiable; specific, evidence-based differentiation is essential for informed selection in research and clinical practice.

Apleway (Tofogliflozin) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Superior SGLT2 Selectivity of Apleway (Tofogliflozin) vs. Other SGLT2 Inhibitors

Apleway (tofogliflozin) demonstrates the highest selectivity for SGLT2 over SGLT1 among tested SGLT2 inhibitors under clinical development [1]. This high selectivity is quantitatively defined by a 2900-fold preference for SGLT2 compared to SGLT1, which is substantially greater than that of dapagliflozin (610-fold), canagliflozin (290-fold), ipragliflozin (860-fold), empagliflozin (1100-fold), and luseogliflozin (1600-fold) [2].

SGLT2 selectivity target specificity hypoglycemia risk

Apleway (Tofogliflozin) Minimizes Renal Glucose Reabsorption Under Hypoglycemic Conditions vs. Phlorizin

In a rat model, Apleway (tofogliflozin), a highly specific SGLT2 inhibitor, reduced renal glucose reabsorption (RGR) by only 1-5% under hypoglycemic conditions (hyperinsulinemic clamp), whereas the dual SGLT1/2 inhibitor phlorizin reduced RGR by 20-50% [1]. Under hyperglycemic conditions, both compounds achieved ≥50% inhibition of RGR [1].

hypoglycemia risk renal glucose handling SGLT2 specificity

Apleway (Tofogliflozin) Exhibits Intermediate Duration of Action vs. Long-Acting SGLT2 Inhibitors

Pharmacokinetic and pharmacodynamic studies in mice classify SGLT2 inhibitors into long-acting (ipragliflozin, dapagliflozin) and intermediate-acting (tofogliflozin, canagliflozin, empagliflozin, luseogliflozin) based on duration of action [1]. Apleway (tofogliflozin) falls into the intermediate-acting category, which may translate to a different daily glycemic profile compared to long-acting agents [1]. Its plasma half-life is reported to be 5-6 hours .

pharmacokinetics duration of action glycemic control

Apleway (Tofogliflozin) Shows Significant HbA1c and Body Weight Reduction in Clinical Studies

In a 24-week clinical study, Apleway (tofogliflozin) 20 mg reduced HbA1c by 0.77% and body weight by 1.87 kg [1]. This efficacy is comparable to other SGLT2 inhibitors, with dapagliflozin 10 mg showing HbA1c reductions of 0.45-0.85% and weight loss of 1.38-2.15 kg depending on the study [1]. A meta-analysis reported a maximum HbA1c reduction of 0.796% for SGLT2 inhibitors as a class [2].

HbA1c reduction weight loss clinical efficacy

Apleway (Tofogliflozin) Associated with Lower All-Cause Mortality Risk in DKD Patients with HbA1c <7.4%

A real-world data analysis of diabetic kidney disease (DKD) patients in Japan compared all-cause mortality risk among initiators of different SGLT2 inhibitors, using dapagliflozin as the reference [1]. In the subgroup of patients with baseline HbA1c <7.4%, tofogliflozin initiators showed a significantly lower risk of all-cause mortality compared to dapagliflozin initiators [1].

mortality diabetic kidney disease real-world evidence

Apleway (Tofogliflozin) Demonstrates Potent In Vitro Inhibition of Human SGLT2

Apleway (tofogliflozin) potently inhibits human SGLT2 with an IC50 of 2.9 nM [1]. This is comparable to the potency of other SGLT2 inhibitors, such as empagliflozin (3.1 nM) and dapagliflozin (1.2 nM) [2]. However, its potency against human SGLT1 is notably weak, with an IC50 of 8444 nM, underscoring its high selectivity [1].

IC50 potency in vitro pharmacology

High-Value Application Scenarios for Apleway (Tofogliflozin) in Research and Development


Preclinical Diabetes Models Requiring an SGLT2 Inhibitor with a Defined, Intermediate Pharmacokinetic Profile

In studies where a long-acting SGLT2 inhibitor may confound results due to prolonged target engagement, Apleway (tofogliflozin) provides a well-characterized alternative with an intermediate duration of action and a short plasma half-life of 5-6 hours [1]. This profile is ideal for experiments evaluating acute pharmacodynamic responses or drug-drug interactions over a defined time window. The compound has been extensively validated in standard diabetic rodent models, including ZDF rats and db/db mice [2].

Investigations into Hypoglycemia Mechanisms and Safety Pharmacology

Given its exceptional SGLT2 selectivity (2900-fold) [1] and its demonstrated minimal effect on renal glucose reabsorption under hypoglycemic conditions (1-5% reduction vs. 20-50% for a dual inhibitor) [2], Apleway (tofogliflozin) is the preferred tool compound for research aimed at dissecting the role of SGLT1 inhibition in hypoglycemia risk. It serves as a high-purity, highly selective probe for SGLT2 function.

Head-to-Head Comparative Efficacy and Outcomes Research in SGLT2 Inhibitor Class

Apleway (tofogliflozin) is an essential comparator for any study seeking to define the relative efficacy, safety, or real-world outcomes of different SGLT2 inhibitors. Its unique selectivity profile [1] and pharmacokinetic properties [2] make it a distinct reference point within the class. Recent real-world evidence suggests it may confer a mortality benefit over dapagliflozin in a specific diabetic kidney disease subgroup [3], highlighting the need for its inclusion in comprehensive comparative analyses.

Development of Next-Generation SGLT2 Inhibitors

For medicinal chemistry programs aiming to optimize SGLT2 selectivity or improve upon the pharmacokinetic limitations of current drugs, Apleway (tofogliflozin) represents a critical benchmark. Its potent SGLT2 inhibition (IC50 2.9 nM) [1] coupled with the highest selectivity ratio among clinical candidates [2] sets a high bar for new chemical entities. Its spiroketal scaffold also offers a unique structural starting point for SAR studies [3].

Quote Request

Request a Quote for apleway

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.